1,1-Diethoxypentane

Description

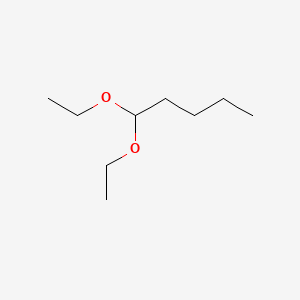

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWKYQWOLSOBCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063117 | |

| Record name | Pentane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

163.00 °C. @ 760.00 mm Hg | |

| Record name | 1,1-Diethoxypentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3658-79-5 | |

| Record name | 1,1-Diethoxypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxypentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Diethoxypentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diethoxypentane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,1-diethoxypentane. Also known by synonyms such as pentanal diethyl acetal and valeraldehyde diethyl acetal, this compound belongs to the acetal class of organic molecules.[1] This document details its physicochemical properties, structural information, and a representative experimental protocol for its synthesis. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a protecting group for aldehydes or as a reference standard.

Chemical Structure and Identification

This compound is an acetal formed from the reaction of pentanal (valeraldehyde) and two equivalents of ethanol.[1] The core structure consists of a central carbon atom bonded to a pentyl group, a hydrogen atom, and two ethoxy groups (-OCH₂CH₃). This geminal diether structure is characteristic of acetals.

The IUPAC name for this compound is this compound.[1][2] Its structure is unambiguously defined by its SMILES string, CCCCC(OCC)OCC, and its InChIKey, XCWKYQWOLSOBCC-UHFFFAOYSA-N.[1][2]

References

Pentanal Diethyl Acetal: A Technical Guide to its Physical Characteristics

For Immediate Release

Valeraldehyde, 1,1-diethoxy- (CAS: 3658-79-5) , commonly known as pentanal diethyl acetal, is a significant compound utilized in various chemical synthesis processes, including in the development of flavorings and fragrances. This document provides an in-depth guide to its core physical characteristics, offering critical data and standardized experimental protocols for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physical and Chemical Properties

Pentanal diethyl acetal is a colorless, clear liquid.[1] A comprehensive summary of its key physical properties is presented below. This data is essential for handling, storage, and application in scientific research and industrial processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀O₂ | [2] |

| Molecular Weight | 160.25 g/mol | [2] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 163.0 °C at 760.00 mm Hg | [1] |

| Density | 0.826 - 0.832 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.399 - 1.405 at 20 °C | [1] |

| Flash Point | 36.11 °C (97.00 °F) [Tag Closed Cup] | [1] |

| Solubility in Water | 352.3 mg/L at 25 °C (Estimated) | [1] |

| IUPAC Name | 1,1-diethoxypentane | [2] |

| Synonyms | Pentanal diethyl acetal, Valeraldehyde diethyl acetal | [3][2] |

Experimental Protocols for Property Determination

The physical characteristics tabulated above are determined using standardized methodologies to ensure accuracy and reproducibility. The following sections detail the principles behind the standard test methods for several key properties.

Boiling Point Determination (Ref: OECD 103, ASTM D1078)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4][5] Standard methods like OECD 103 and ASTM D1078 are employed for this determination.[4][6]

-

Principle: A sample of the liquid is heated, and the temperature of the vapor is measured as the liquid distills.[7] The initial boiling point is recorded at the instant the first drop of condensate falls from the thermometer.[8]

-

Apparatus: A distillation flask, condenser, receiving cylinder, and a calibrated thermometer or temperature sensor are used.[7]

-

Procedure Synopsis:

-

A measured volume of the sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned.

-

The sample is heated at a controlled rate (e.g., 5 to 10 minutes from the application of heat to the first drop of distillate for liquids boiling below 150°C).[8]

-

The temperature is recorded when the first drop of distillate is collected and throughout the distillation range.

-

The observed temperature is corrected for atmospheric pressure.[7]

-

Density Measurement (Ref: OECD 109, ASTM D4052)

Density is the mass of a substance per unit volume.[9][10] For liquids like pentanal diethyl acetal, modern methods such as the oscillating U-tube digital density meter are common, as outlined in ASTM D4052.[11][12]

-

Principle: A small volume of the liquid sample (approximately 0.7 mL) is introduced into an oscillating U-tube.[13] The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the liquid.[10][11]

-

Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell.

-

Procedure Synopsis:

-

The instrument is calibrated using certified reference standards (e.g., dry air and pure water).

-

The sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.

-

The instrument maintains a constant temperature (e.g., 25 °C) and measures the oscillation period.

-

The density is automatically calculated from the oscillation period using the instrument's calibration constants.[13] The result is typically reported in g/cm³ or kg/m ³.[14]

-

Refractive Index Measurement (Ref: ASTM D1218)

The refractive index is a fundamental physical property that measures how light propagates through a substance.[1] It is a dimensionless number that can be used to characterize liquid purity.[15]

-

Principle: This method uses a calibrated refractometer (e.g., an Abbe-type refractometer) to measure the refractive index of transparent liquids.[16] The measurement is based on the principle of determining the critical angle of refraction of a light beam passing from the instrument's prism to the sample.[17]

-

Apparatus: A high-precision refractometer with a light source (typically the sodium D-line at 589.3 nm) and a temperature-controlled prism.[16][17]

-

Procedure Synopsis:

-

The refractometer is calibrated using a standard of known refractive index.

-

A small drop of the sample is placed on the surface of the prism.

-

The prism is closed and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).

-

The operator or an automatic sensor adjusts the instrument to find the borderline between the light and dark fields.

-

The refractive index is read directly from the instrument's scale or digital display.[16] The method is accurate to four decimal places.[1][18]

-

Flash Point Determination (Ref: ASTM D56)

The flash point is the lowest temperature at which a liquid gives off sufficient vapor to ignite in the presence of an ignition source under controlled conditions.[3][19] It is a critical measure of a material's flammability hazard.[20]

-

Principle: The ASTM D56 method utilizes a Tag Closed Cup Tester. The sample is placed in a closed cup and heated at a slow, constant rate. An ignition source is periodically directed into the vapor space of the cup.[2][21]

-

Apparatus: A Tag Closed Cup Tester, consisting of a sample cup, a lid with an ignition source port, and a controlled heating bath.[2]

-

Procedure Synopsis:

-

A specified volume of the sample is placed into the test cup.

-

The cup is sealed with the lid and heating begins at a prescribed rate.

-

At regular temperature intervals, a small test flame is passed over the opening in the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.[3][2]

-

Process Visualization

The determination of any physical property follows a standardized and logical workflow to ensure data quality and reproducibility. The diagram below illustrates this general process.

Caption: Generalized workflow for physical property determination.

References

- 1. store.astm.org [store.astm.org]

- 2. data.ntsb.gov [data.ntsb.gov]

- 3. lcslaboratory.com [lcslaboratory.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. store.astm.org [store.astm.org]

- 7. petrolube.com [petrolube.com]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. oecd.org [oecd.org]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. data.ntsb.gov [data.ntsb.gov]

- 14. store.astm.org [store.astm.org]

- 15. petrolube.com [petrolube.com]

- 16. matestlabs.com [matestlabs.com]

- 17. mt.com [mt.com]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. delltech.com [delltech.com]

- 20. store.astm.org [store.astm.org]

- 21. kelid1.ir [kelid1.ir]

An In-depth Technical Guide to 1,1-Diethoxypentane (CAS: 3658-79-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxypentane, also known as pentanal diethyl acetal or valeraldehyde diethyl acetal, is an organic compound with the chemical formula C₉H₂₀O₂.[1][2][3] It belongs to the acetal class of organic molecules, which are characterized by two ether groups attached to a single carbon atom. This functional group imparts stability under neutral and basic conditions, while being susceptible to cleavage under acidic conditions. This reactivity profile makes this compound a valuable intermediate and protecting group in organic synthesis, particularly in the pharmaceutical and flavor and fragrance industries. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its spectroscopic characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Reference |

| CAS Number | 3658-79-5 | [1][2][3] |

| Molecular Formula | C₉H₂₀O₂ | [1][2][3] |

| Molecular Weight | 160.26 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Pentanal diethyl acetal, Valeraldehyde diethyl acetal | [3][5] |

| Appearance | Colorless liquid | |

| Boiling Point | 163 °C at 760 mmHg | [3] |

| Density | 0.826 - 0.832 g/cm³ at 25 °C | [5] |

| Refractive Index | 1.399 - 1.405 at 20 °C | [5] |

| Flash Point | 36.11 °C (97.00 °F) | [5] |

| Solubility | Insoluble in water; soluble in alcohols and oils. |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Acetalization

The most common method for the synthesis of this compound is the acid-catalyzed reaction of pentanal (valeraldehyde) with an excess of ethanol. The equilibrium of this reaction is driven towards the product by removing the water formed during the reaction, typically using a Dean-Stark apparatus.

Materials:

-

Pentanal (Valeraldehyde)

-

Ethanol (absolute)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add pentanal, a 3 to 5-fold molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid.

-

Add a volume of toluene sufficient to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, with the denser water separating at the bottom.

-

Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.

-

Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 163 °C.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the confirmation of the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | Triplet | 1H | -CH(OEt)₂ |

| ~3.5 | Quartet | 4H | -OCH₂CH₃ |

| ~1.5 | Multiplet | 2H | -CH₂CH(OEt)₂ |

| ~1.3 | Multiplet | 4H | -CH₂CH₂CH₂- |

| ~1.2 | Triplet | 6H | -OCH₂CH₃ |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~103 | -CH(OEt)₂ |

| ~60 | -OCH₂CH₃ |

| ~35 | -CH₂CH(OEt)₂ |

| ~28 | -CH₂CH₂CH(OEt)₂ |

| ~23 | -CH₂CH₃ |

| ~15 | -OCH₂CH₃ |

| ~14 | -CH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available from the NIST WebBook. The electron ionization (EI) mass spectrum typically shows fragmentation patterns characteristic of acetals. Common fragments include the loss of an ethoxy group and cleavage of the pentyl chain.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic C-O stretching vibrations for the ether linkages in the 1150-1050 cm⁻¹ region. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups. A key feature is the absence of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, which would be present in the starting material, pentanal.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Acetalization Reaction Mechanism

The diagram below outlines the key steps in the acid-catalyzed formation of this compound from pentanal and ethanol.

Caption: Mechanism of acid-catalyzed acetalization.

References

A Technical Guide to the Spectroscopic Analysis of 1,1-Diethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for 1,1-diethoxypentane (valeraldehyde diethyl acetal), a valuable acetal in organic synthesis and various industrial applications. Due to the limited availability of published experimental spectra, this document combines literature-sourced mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The methodologies for obtaining such spectra are also detailed to facilitate experimental replication and analysis.

Spectroscopic Data Summary

The following tables summarize the mass spectrometry, predicted ¹H NMR, predicted ¹³C NMR, and predicted IR data for this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Mass Spectrum (Electron Ionization) | m/z (Relative Intensity) |

| Major Fragment 1 | 103 (99.99%) |

| Major Fragment 2 | 47 (74.27%) |

| Major Fragment 3 | 69 (67.60%) |

| Major Fragment 4 | 115 (61.83%) |

| Major Fragment 5 | 75 (50.36%) |

| Data sourced from PubChem CID 77223.[1] |

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.4 - 4.6 | Triplet | 1H | O-CH-O |

| ~ 3.4 - 3.6 | Quartet | 4H | O-CH₂-CH₃ |

| ~ 1.5 - 1.7 | Multiplet | 2H | O-CH-CH₂- |

| ~ 1.2 - 1.4 | Multiplet | 4H | -(CH₂)₂-CH₃ |

| ~ 1.1 - 1.2 | Triplet | 6H | O-CH₂-CH₃ |

| ~ 0.8 - 1.0 | Triplet | 3H | -CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 100 - 105 | O-CH-O |

| ~ 60 - 65 | O-CH₂-CH₃ |

| ~ 35 - 40 | O-CH-CH₂- |

| ~ 25 - 30 | -CH₂-CH₂-CH₃ |

| ~ 20 - 25 | -CH₂-CH₂-CH₃ |

| ~ 15 - 20 | O-CH₂-CH₃ |

| ~ 10 - 15 | -CH₂-CH₃ |

| Predicted NMR data is based on typical chemical shifts for acetals, ethers, and alkyl chains.[2][3][4][5] |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1380 - 1365 | Medium | C-H bend (alkane) |

| 1150 - 1050 | Strong | C-O stretch (acetal/ether) |

| Predicted IR data is based on characteristic absorption frequencies for alkanes and ethers.[4][5][6] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid samples such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands and their corresponding wavenumbers.

-

Correlate the observed absorptions with known functional group frequencies to confirm the presence of C-H (alkane) and C-O (acetal/ether) bonds.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Ionization and Mass Analysis:

-

As this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

For Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

-

The molecular ion peak (if present) corresponds to the molecular weight of the compound.

-

The fragmentation pattern provides structural information. Analyze the major fragment ions to deduce the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound.

Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to C9H20O2 Isomers: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key isomers of the molecular formula C9H20O2, with a focus on their nomenclature, physicochemical properties, synthesis, and known biological activities. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the chemical and biological characteristics of these compounds.

IUPAC Nomenclature and Synonyms of C9H20O2 Isomers

The molecular formula C9H20O2 encompasses a variety of structural isomers, including diols and ethers. The most commonly referenced isomers in scientific literature are presented below with their IUPAC names and synonyms.

Diol Isomers:

-

1,9-Nonanediol:

-

1,3-Nonanediol:

-

IUPAC Name: nonane-1,3-diol

-

Synonyms: 1,3-Dihydroxynonane

-

-

1,2-Nonanediol:

-

IUPAC Name: nonane-1,2-diol

-

Synonyms: 1,2-Dihydroxynonane

-

Ether Isomers:

-

Dibutoxymethane:

-

IUPAC Name: 1-(Butoxymethoxy)butane

-

Synonyms: Butylal, Formaldehyde dibutyl acetal

-

Physicochemical Properties

A summary of the key physicochemical properties of the primary C9H20O2 isomers is provided in the table below for easy comparison.

| Property | 1,9-Nonanediol | 1,3-Nonanediol | 1,2-Nonanediol | Dibutoxymethane |

| Molecular Weight ( g/mol ) | 160.25 | 160.25 | 160.26 | 160.26 |

| Appearance | White solid | - | - | Colorless liquid |

| Melting Point (°C) | 45-47[2] | - | - | - |

| Boiling Point (°C) | 173 (at 20 mmHg)[3] | - | - | 182.5 |

| Solubility in Water | Sparingly soluble | - | - | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol and other polar organic solvents.[2][3] | - | - | - |

| CAS Number | 3937-56-2 | 23433-07-0 | 42789-13-9 | 2568-90-3 |

Data for 1,3-Nonanediol and 1,2-Nonanediol are less commonly reported in readily accessible databases.

Experimental Protocols: Synthesis and Purification

Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis and purification of selected C9H20O2 isomers.

Synthesis of Dibutoxymethane

Dibutoxymethane can be synthesized via the acid-catalyzed condensation of n-butanol and paraformaldehyde.[4]

Materials:

-

Paraformaldehyde

-

n-Butanol

-

Anhydrous ferric chloride (FeCl3)

-

10% aqueous sodium carbonate (Na2CO3) solution

-

20% hydrogen peroxide (H2O2) solution

-

Sodium metal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 15 g (0.5 mole) of paraformaldehyde, 74 g (1.0 mole) of n-butanol, and 2.0 g of anhydrous ferric chloride.[5]

-

Reflux the mixture for 10 hours.[5]

-

After reflux, allow the mixture to cool and separate the lower layer, which should be discarded.[5]

-

To the remaining organic layer, add 50 mL of 10% aqueous sodium carbonate solution to precipitate ferric hydroxide, which is then removed.[5]

-

To remove any unreacted aldehyde, wash the product by shaking it with a mixture of 40 mL of 20% hydrogen peroxide and 5 mL of 10% sodium carbonate solution at 45°C.[5]

-

Wash the product with water, dry it over a suitable drying agent, and distill it from sodium metal to yield pure dibutoxymethane.[5] A yield of approximately 78% can be expected.[5]

General Protocol for the Synthesis of 1,9-Nonanediol

A common method for the synthesis of long-chain aliphatic diols like 1,9-nonanediol is through the hydrogenation of a suitable precursor. A representative precursor for 1,9-nonanediol is the product of the oxo reaction of octa-2,7-dien-1-ol.[6]

Conceptual Workflow:

-

Hydroformylation (Oxo Reaction): Octa-2,7-dien-1-ol is reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a rhodium catalyst. This introduces a formyl group (-CHO) to one of the double bonds.

-

Hydrogenation: The resulting aldehyde is then reduced to a hydroxyl group (-OH) using a standard hydrogenation catalyst (e.g., Raney nickel, palladium on carbon) under a hydrogen atmosphere. This step also saturates the remaining carbon-carbon double bond, yielding 1,9-nonanediol.

General Protocol for the Synthesis of 1,2-Nonanediol

Vicinal diols, such as 1,2-nonanediol, are commonly synthesized from the corresponding alkene (1-nonene in this case) via dihydroxylation.

Materials:

-

1-Nonene

-

Osmium tetroxide (OsO4) - Caution: Highly toxic

-

A co-oxidant such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide

-

Suitable solvent (e.g., acetone, tert-butanol)

Procedure (Syn-dihydroxylation):

-

Dissolve 1-nonene in a suitable solvent in a reaction flask.

-

Add a catalytic amount of osmium tetroxide.

-

Add the co-oxidant (e.g., NMO) to the reaction mixture. The co-oxidant regenerates the osmium tetroxide, allowing it to be used in catalytic amounts.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC).

-

Upon completion, quench the reaction by adding a reducing agent like sodium sulfite.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and purify by chromatography or recrystallization to obtain 1,2-nonanediol.

General Protocol for the Synthesis of 1,3-Nonanediol

The synthesis of 1,3-diols can be achieved through various methods, including the reduction of β-hydroxy ketones, which can be formed via an aldol reaction.

Conceptual Workflow:

-

Aldol Reaction: A suitable enolate (e.g., from acetone) is reacted with an aldehyde (e.g., heptanal) to form a β-hydroxy ketone.

-

Reduction: The ketone functional group of the β-hydroxy ketone is then selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) to yield the 1,3-diol.

Purification by Recrystallization

For solid diols like 1,9-nonanediol, recrystallization is a common purification technique.

General Procedure:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent. A good solvent will dissolve the compound well when hot but poorly when cold.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of the pure compound should form.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals, for example, in a vacuum oven.

Biological Activity and Signaling Pathways

1,9-Nonanediol as a Glycine Receptor Antagonist

Research has indicated that 1,9-nonanediol can suppress glycine currents in neurons.[1] Glycine is a major inhibitory neurotransmitter in the central nervous system, and its receptors are ligand-gated chloride channels. The suppression of these currents suggests that 1,9-nonanediol may act as an antagonist or a negative allosteric modulator of glycine receptors. This interaction could have implications for neuronal excitability and synaptic transmission. However, detailed quantitative data such as IC50 values and dose-response curves are not widely reported in the public domain.

Experimental Workflow for Investigating Glycine Receptor Modulation

The interaction of compounds like 1,9-nonanediol with glycine receptors is typically investigated using electrophysiological techniques, such as the patch-clamp method.

Signaling Pathways

Currently, there is a lack of detailed information in the scientific literature regarding the specific intracellular signaling pathways that are modulated by C9H20O2 isomers. Further research is required to elucidate the downstream effects of their interaction with molecular targets such as the glycine receptor.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a target organic compound, applicable to the isomers discussed in this guide.

Conclusion

The isomers of C9H20O2, particularly the diols and dibutoxymethane, represent a class of compounds with diverse physicochemical properties and potential applications in materials science and pharmacology. While some information on their synthesis and biological activity is available, this guide highlights the need for further in-depth research to fully characterize their experimental protocols and elucidate their roles in biological signaling pathways. The provided information aims to serve as a foundational resource for scientists and researchers in their exploration of these versatile molecules.

References

- 1. Diol synthesis by dihydroxylation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Statistical analysis on a series of glycine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 1,1-Diethoxypentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 1,1-diethoxypentane under various environmental conditions. As an acetal, this compound exhibits a characteristic stability profile, being generally resistant to neutral and basic environments while susceptible to degradation under acidic conditions. This document details the mechanisms of its degradation, presents available stability data for analogous compounds, and outlines robust experimental protocols for assessing its stability profile. The information herein is intended to guide researchers, scientists, and drug development professionals in the handling, formulation, and analysis of this compound and related acetal compounds.

Introduction

This compound, also known as pentanal diethyl acetal, is an organic compound with the chemical formula C9H20O2.[1] It belongs to the class of acetals, which are characterized by two ether groups attached to the same carbon atom.[1] Acetals are widely utilized in organic synthesis as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.[2] They also find applications as fragrance components and in the manufacturing of various chemical products. In the pharmaceutical sciences, acetal linkages are explored for prodrug design and the development of pH-sensitive drug delivery systems. A thorough understanding of the stability of this compound under different stress conditions is therefore crucial for its effective application and for ensuring the quality and safety of products in which it is an ingredient.

Chemical Stability Profile

The stability of this compound is fundamentally dictated by the reactivity of the acetal functional group.

Acidic Conditions

Under acidic conditions, this compound undergoes hydrolysis to yield pentanal and two molecules of ethanol.[2] This reaction is catalyzed by the presence of protons and is typically the most significant degradation pathway for this compound. The rate of hydrolysis is dependent on the pH of the solution, with faster degradation observed at lower pH values.[3] The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals proceeds through the formation of a resonance-stabilized carboxonium ion intermediate, which is considered the rate-determining step.[2][4]

Basic and Neutral Conditions

This compound is generally stable under basic and neutral conditions.[2] The acetal linkage is not susceptible to nucleophilic attack by hydroxide ions, rendering it resistant to base-catalyzed hydrolysis. This stability in neutral and alkaline media is a key property exploited in its use as a protecting group in organic synthesis.

Thermal Conditions

Oxidative Conditions

While specific oxidative stability data for this compound is limited, compounds containing ether linkages can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen, which can lead to the formation of hydroperoxides. Forced degradation studies using oxidizing agents like hydrogen peroxide are recommended to assess this stability aspect.[7]

Quantitative Stability Data

Specific kinetic data for the degradation of this compound is not extensively reported in the literature. However, data from analogous acetal compounds can provide valuable insights into its expected stability. The following tables summarize representative data for the hydrolysis of other acetals under acidic conditions.

Table 1: Hydrolysis Rate Constants for Structurally Similar Acetals

| Acetal/Ketal | Acidic Condition | Half-life (t½) | Rate Constant (k) | Reference |

| Acetal 18 (an aromatic acetal) | Reduced TFA | 4.82 min | Not specified | [2] |

| Acetal 18 (an aromatic acetal) | pH 5 buffer | 425 h | Not specified | [2] |

| Diethoxymethane | Not specified | Not specified | kuncat = 4.9 x 10⁻⁶ s⁻¹ | [8] |

Note: The data presented is for analogous compounds and should be used as a qualitative guide for the expected stability of this compound.

Degradation Pathways and Mechanisms

Acid-Catalyzed Hydrolysis

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. The mechanism involves the following steps:

-

Protonation: One of the ethoxy groups is protonated by an acid catalyst (H₃O⁺).

-

Formation of a Carboxonium Ion: The protonated ethoxy group departs as a molecule of ethanol, leading to the formation of a resonance-stabilized carboxonium ion. This step is typically the rate-determining step of the reaction.[2][4]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

-

Deprotonation: A proton is transferred from the oxonium ion to a water molecule, forming a hemiacetal and regenerating the acid catalyst.

-

Repeat of Steps 1-4: The second ethoxy group of the hemiacetal is subsequently hydrolyzed through a similar sequence of protonation, elimination of ethanol, and nucleophilic attack by water to yield the final products: pentanal and another molecule of ethanol.

Experimental Protocols for Stability Testing

A stability-indicating analytical method is crucial for accurately quantifying the concentration of this compound and its degradation products over time.[9][10] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques for this purpose.[9][11]

Forced Degradation Study Protocol

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating assay.[7][12]

-

Acid Hydrolysis:

-

Prepare solutions of this compound in acidic media of varying pH (e.g., 0.1 M HCl, pH 2 buffer).

-

Incubate the solutions at a controlled temperature (e.g., 40 °C, 60 °C).

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare solutions of this compound in basic media (e.g., 0.1 M NaOH, pH 12 buffer).

-

Follow the incubation and sampling procedure as described for acid hydrolysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in purified water.

-

Follow the incubation and sampling procedure as described for acid hydrolysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature or a slightly elevated temperature.

-

Withdraw aliquots at specified time intervals for analysis.

-

-

Thermal Degradation:

-

Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) for a defined period.

-

For analysis of volatile degradation products, techniques like headspace GC-MS can be employed.

-

-

Photostability:

-

Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.

-

Analyze the sample at appropriate time points and compare it with a sample stored in the dark.

-

Analytical Method: Stability-Indicating HPLC-UV Method

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of this compound (likely low UV, e.g., 210 nm, as it lacks a strong chromophore).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

Analytical Method: GC-MS for Identification of Degradation Products

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration.

-

Temperature Program: A suitable temperature gradient to separate the parent compound from its potential degradation products (e.g., initial temperature of 40 °C, ramp to 250 °C).

-

MS Detection: Electron ionization (EI) mode with a scan range of m/z 35-400.

-

Identification: Compare the mass spectra of the degradation products with a spectral library (e.g., NIST).[1]

Conclusion

This compound demonstrates a stability profile characteristic of acetals, with marked stability in neutral and basic media and susceptibility to hydrolysis under acidic conditions. While specific quantitative stability data for this compound is not extensively available, the principles of acetal chemistry and data from analogous structures provide a solid framework for predicting its behavior. For applications in research, drug development, and other industries, a thorough evaluation of its stability through forced degradation studies and the use of validated stability-indicating analytical methods is essential. The protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals working with this compound and related compounds.

References

- 1. This compound | C9H20O2 | CID 77223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. osti.gov [osti.gov]

- 9. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sepanalytical.com [sepanalytical.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to 1,1-Diethoxypentane as a Flavoring Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diethoxypentane, also known as valeraldehyde diethyl acetal, is a volatile organic compound utilized in the food industry as a flavoring agent. This technical guide provides a comprehensive overview of its chemical and physical properties, sensory characteristics, synthesis, analysis, metabolic fate, and safety profile. While specific quantitative sensory and toxicological data for this compound are limited, this paper compiles available information on the compound and related aliphatic acetals to offer a thorough understanding for researchers and professionals in food science and drug development.

Introduction

This compound (CAS No. 3658-79-5) is an acetal formed from the reaction of valeraldehyde and ethanol.[1] Acetals are a class of organic compounds that contribute to the aroma profiles of various foods and beverages, often imparting fruity and green notes.[2] As a flavoring agent, this compound is used to enhance or modify the sensory characteristics of food products. This guide delves into the technical aspects of this compound, providing a resource for its application and study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O₂ | [1] |

| Molecular Weight | 160.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Pentanal diethyl acetal, Valeraldehyde diethyl acetal | [1] |

| CAS Number | 3658-79-5 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 163.0 °C at 760 mmHg | [3] |

| Density | 0.842 g/cm³ | |

| Solubility | Soluble in alcohols and oils; insoluble in water. |

Sensory Properties

Synthesis and Analysis

Synthesis

This compound is synthesized through the acid-catalyzed acetalization of valeraldehyde with ethanol. This reversible reaction involves the nucleophilic addition of two equivalents of ethanol to the carbonyl group of valeraldehyde.[4] The general mechanism for acetal formation is depicted in the following workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the synthesis of acetals and can be adapted for this compound.

Materials:

-

Valeraldehyde

-

Absolute ethanol (2-3 fold molar excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

-

Anhydrous calcium chloride or other drying agent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, to remove water), combine valeraldehyde, absolute ethanol, and a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation.

Analysis in Food Matrices

The analysis of volatile compounds like this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).[5][6]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Liquid Food Matrix (e.g., Wine)

This protocol provides a general framework for the analysis. Optimization of parameters for specific matrices and instrumentation is recommended.

Materials and Equipment:

-

Food sample containing or spiked with this compound

-

Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

Sodium chloride

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials with septa

-

GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent polar column)

Procedure:

-

Sample Preparation: Place a known amount of the liquid sample into a headspace vial. Add a known amount of the internal standard and sodium chloride (to increase the volatility of the analytes).

-

HS-SPME Extraction:

-

Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes).

-

-

GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the hot GC inlet in splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 220-240 °C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

-

Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Metabolism and Signaling Pathways

Aliphatic acetals are generally hydrolyzed in the acidic environment of the stomach to their constituent alcohol and aldehyde.[7] In the case of this compound, this would yield ethanol and valeraldehyde.

Ethanol is metabolized primarily in the liver by alcohol dehydrogenase (ADH) to acetaldehyde, which is then converted to acetyl-CoA by aldehyde dehydrogenase (ALDH). Valeraldehyde is also expected to be oxidized by ALDH to valeric acid, which can then enter fatty acid metabolism and ultimately be converted to acetyl-CoA. Acetyl-CoA then enters the citric acid cycle for energy production.[7]

The interaction of this compound with olfactory and gustatory receptors has not been specifically studied. The "green" and "fruity" notes suggest potential interaction with a range of olfactory receptors that recognize these chemical features.

Safety and Toxicology

The safety of a group of aliphatic acetals, including compounds structurally related to this compound, has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).[7][8] These evaluations concluded that these substances do not pose a safety concern at the current levels of intake when used as flavoring agents.[7][8]

Aliphatic acetals are generally considered to have low acute toxicity.[7] Most are considered non-toxic.[9] Specific LD50 and Acceptable Daily Intake (ADI) values for this compound were not found in the reviewed literature. However, the available data on related acetals suggest a low order of toxicity.

While a specific FEMA GRAS (Generally Recognized as Safe) status for this compound was not identified, its precursor, valeraldehyde, has been assigned FEMA number 3098.[2] The GRAS status of many acetals is often considered in the context of their hydrolysis products being GRAS.

Conclusion

This compound is a valuable flavoring agent with a likely green and fruity aroma profile. Its synthesis is straightforward via the acid-catalyzed reaction of valeraldehyde and ethanol. Analysis in food matrices can be achieved using standard techniques like HS-SPME-GC-MS. Based on evaluations of related aliphatic acetals, it is considered safe for use as a flavoring agent at current intake levels. Further research to determine specific quantitative sensory data (odor and taste thresholds) and detailed toxicological parameters would provide a more complete profile of this compound for its application in the food and potentially pharmaceutical industries.

References

- 1. femaflavor.org [femaflavor.org]

- 2. ymerdigital.com [ymerdigital.com]

- 3. This compound | C9H20O2 | CID 77223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetal - Wikipedia [en.wikipedia.org]

- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 6. Evaluation of the synergistic olfactory effects of diacetyl, acetaldehyde, and acetoin in a yogurt matrix using odor threshold, aroma intensity, and electronic nose analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]

- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 9. Acetals, Ketals, Hemiacetals, and Hemiketals | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Olfactory Profile of Pentanal Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory properties of pentanal diethyl acetal. Due to a scarcity of direct experimental data on this specific compound, this document synthesizes information from its parent aldehyde, pentanal, and structurally related acetals to project its likely sensory characteristics. Detailed experimental protocols for the determination of olfactory properties, including Gas Chromatography-Olfactometry (GC-O) and sensory evaluation, are provided. Furthermore, the canonical signaling pathway for odorant perception is described. This guide serves as a foundational resource for researchers in the fields of flavor, fragrance, and sensory science.

Introduction

Pentanal diethyl acetal is an acetal derived from the reaction of pentanal with ethanol. While pentanal itself is a well-characterized aldehyde with a distinct odor profile, its diethyl acetal is less documented in scientific literature regarding its specific olfactory properties. Acetal formation is known to modify the odor characteristics of the parent aldehyde, often resulting in a less harsh and more nuanced aroma. This guide aims to provide an in-depth understanding of the probable olfactory characteristics of pentanal diethyl acetal, the methodologies to determine them, and the underlying biochemical pathways of their perception.

Predicted Olfactory Properties of Pentanal Diethyl Acetal

2.1. Odor Profile

The odor of pentanal is described as fermented, bready, fruity, nutty, and berry-like.[1] The process of acetalization typically mellows the often sharp and pungent notes of aldehydes, introducing softer, creamier, and fruitier characteristics. Based on the sensory data of related acetals, pentanal diethyl acetal is likely to possess a complex aroma with the following descriptors:

-

Fruity: A general fruity character, potentially with nuances of apple or pear, is a common trait in many aliphatic acetals.

-

Green: A fresh, green note is often associated with acetals derived from C5 and C6 aldehydes.

-

Waxy/Oily: A waxy or oily undertone is a recurring descriptor for longer-chain acetals like decanal diethyl acetal and heptanal dimethyl acetal.[2][3]

-

Creamy/Buttery: Some diethyl acetals, such as heptanal diethyl acetal, are noted for their creamy and buttery characteristics.[4]

2.2. Olfactory Threshold

The olfactory threshold is the lowest concentration of a compound that is perceivable by the human sense of smell. While the specific threshold for pentanal diethyl acetal is unknown, the threshold of its parent compound, pentanal, has been determined in various media.

| Compound | Medium | Olfactory Detection Threshold |

| Pentanal | Water | 12-42 ppb |

| Pentanal | Meat Model System | 2.67 ppm |

Data sourced from multiple references.[1][5]

It is hypothesized that the olfactory threshold of pentanal diethyl acetal may be higher than that of pentanal, as acetal formation can reduce the volatility and binding affinity to olfactory receptors compared to the parent aldehyde.

Experimental Protocols for Olfactory Analysis

To definitively characterize the olfactory properties of pentanal diethyl acetal, a combination of instrumental and sensory analysis techniques is required.

3.1. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[2][6][7] This allows for the identification of odor-active compounds in a mixture.

Methodology:

-

Sample Preparation: A solution of pure pentanal diethyl acetal in a suitable solvent (e.g., ethanol or diethyl ether) is prepared.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for volatile compounds (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components based on their boiling points and chemical properties.

-

Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other portion is directed to a sniffing port.

-

Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.

-

Data Analysis: The data from the chemical detector and the sensory panel are correlated to create an aromagram, which links specific chemical compounds to their perceived odors.

Diagram: Gas Chromatography-Olfactometry (GC-O) Workflow

References

- 1. Odor Detection Thresholds & References [leffingwell.com]

- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heptanal dimethyl acetal, 10032-05-0 [thegoodscentscompany.com]

- 4. heptanal diethyl acetal, 688-82-4 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. aidic.it [aidic.it]

- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Discovery and History of Simple Acetals in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of simple acetals in organic chemistry. It delves into the seminal works of pioneering chemists, detailing the early experimental protocols for acetal synthesis and the analytical techniques used for their characterization. Quantitative data from historical literature is presented in structured tables to facilitate comparison and understanding of the evolution of synthetic methodologies. The logical progression of scientific thought and experimental design is illustrated through diagrams, offering a deeper insight into the foundational principles of acetal chemistry that continue to be relevant in modern organic synthesis and drug development.

Introduction

Acetals, geminal diether derivatives of aldehydes and ketones, represent a fundamental functional group in organic chemistry. Their stability under neutral and basic conditions, coupled with their susceptibility to acid-catalyzed hydrolysis, has rendered them invaluable as protecting groups for carbonyls in complex multi-step syntheses. The exploration of acetal chemistry, dating back to the late 19th century, laid the groundwork for our understanding of reaction mechanisms, equilibrium processes, and the structural theory of organic compounds. This guide aims to provide a detailed account of this historical journey, focusing on the initial discoveries, the evolution of synthetic methods, and the early techniques used to characterize these novel compounds.

Early Discoveries and Key Contributors

The late 19th and early 20th centuries were a period of immense progress in organic chemistry, with the elucidation of structures and the development of new synthetic reactions. The discovery of acetals is rooted in this era of foundational research.

The Pioneering Work of Fischer and Giebe (1897)

Advancements by Haworth and Lapworth (1922)

A significant step forward in the practical synthesis of acetals was made by Robert Downs Haworth and Arthur Lapworth in 1922. Their paper, "The direct acetalisation of aldehydes," published in the Journal of the Chemical Society, Transactions, addressed the challenges of the existing methods and introduced improved procedures. They recognized that the reversible nature of acetal formation required the removal of water to drive the reaction to completion. Their work provided a more detailed and quantitative understanding of the factors influencing acetal synthesis.

Historical Experimental Protocols

The experimental techniques of the late 19th and early 20th centuries were characterized by their reliance on classical "wet chemistry" methods and meticulous observation. The following sections detail the methodologies described in the historical literature for the synthesis of simple acetals.

Synthesis of Acetaldehyde Diethyl Acetal (A Classic Method)

A widely cited early method for the preparation of acetaldehyde diethyl acetal involved the reaction of acetaldehyde with ethanol using anhydrous calcium chloride as both a dehydrating agent and a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: A mixture of anhydrous calcium chloride and 95% ethyl alcohol was placed in a narrow-necked flask and cooled in an ice bath to 8°C or below.

-

Addition of Aldehyde: Freshly distilled acetaldehyde was slowly added to the cooled alcoholic solution, forming a distinct layer.

-

Reaction Initiation: The flask was tightly stoppered and shaken vigorously for several minutes. A significant increase in temperature was noted, necessitating careful handling to prevent the loss of volatile acetaldehyde.

-

Reaction Completion: The reaction mixture was allowed to stand for 24-36 hours with occasional shaking. The mixture would then separate into two layers.

-

Workup and Purification: The upper layer, containing the crude acetal, was separated and washed multiple times with water. It was then dried over anhydrous potassium carbonate.

-

Distillation: The dried product was purified by fractional distillation, with the fraction boiling between 101-104°C being collected as pure acetaldehyde diethyl acetal.

Haworth and Lapworth's Improved Acetalisation of Benzaldehyde (1922)

Haworth and Lapworth sought to improve upon the existing methods by actively removing the water formed during the reaction. They developed a continuous process for this purpose.

Experimental Protocol:

-

Reaction Mixture: Benzaldehyde was dissolved in a mixture of alcoholic hydrogen chloride and benzene.

-

Apparatus: The reaction was carried out in a glass apparatus designed for continuous water removal. The vapors from the reaction vessel, containing a ternary azeotrope of alcohol, benzene, and water, were passed through a condenser and then into a flask containing excess calcium carbide to react with the water.

-

Continuous Drying: The partially dried vapors from the calcium carbide flask were then condensed and returned to the original reaction vessel.

-

Reaction Conditions: The reaction mixture was heated to boiling, and the process of continuous water removal was maintained for an extended period (e.g., thirty hours).

-

Isolation and Yield: After the reaction, the mixture was cooled and worked up. The yield of benzaldehyde diethyl acetal was determined, with corrections made for the amount of acetal that co-distilled with the alcohol during recovery.

Quantitative Data from Historical Experiments

The early papers on acetal synthesis provide some of the first quantitative data on the efficiency of these reactions. These data, while not as precise as modern analytical methods would allow, were crucial for comparing different synthetic approaches.

| Aldehyde | Alcohol | Catalyst/Method | Reported Yield (%) | Reference |

| Benzaldehyde | Ethanol | Fischer's Original Method | 36 | Haworth and Lapworth, 1922[1] |

| Benzaldehyde | Ethanol | Haworth and Lapworth's Method | 66 (isolated), 74 (corrected) | Haworth and Lapworth, 1922[1] |

| Citronellal | Ethanol | Alcoholic Hydrogen Chloride (8 days) | 60 | Haworth and Lapworth, 1922[1] |

| Citronellal | Ethanol | Ammonium Chloride (boiling) | ~50 | Haworth and Lapworth, 1922[1] |

Table 1: Reported yields from early acetal synthesis experiments.

Early Methods of Acetal Characterization

In the late 19th and early 20th centuries, the characterization of newly synthesized organic compounds relied on a combination of physical properties and chemical tests. Spectroscopic methods, which are central to modern structural elucidation, were not yet available.

Key Characterization Techniques:

-

Boiling Point Determination: The boiling point of a liquid was a critical physical constant used to assess its purity and identity. Fractional distillation was the primary method for both purification and characterization.

-

Melting Point Determination: For solid derivatives or related compounds, the melting point served a similar purpose.

-

Elemental Analysis: Combustion analysis, a technique refined by chemists like Justus von Liebig, was used to determine the elemental composition (the percentage of carbon and hydrogen) of a compound. This was essential for establishing the empirical and molecular formula.

-

Chemical Reactions: The reactivity of the synthesized compound was also used for its characterization. For instance, the hydrolysis of an acetal back to the corresponding aldehyde and alcohol upon treatment with aqueous acid would confirm its identity.

Logical and Experimental Workflows

The progression of knowledge in acetal chemistry can be visualized as a logical flow from initial observation to refined synthetic methodology.

The experimental workflow for a typical early acetal synthesis followed a logical sequence of steps, from reaction setup to purification and characterization.

References

Methodological & Application

Application Notes and Protocols: 1,1-Diethoxypentane as a Carbonyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-diethoxypentane as a protecting group for aldehydes and ketones in organic synthesis. This document details the principles of protection, experimental protocols for both protection and deprotection, and the stability of the resulting diethyl acetal.

Introduction

In multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the selective transformation of a specific functional group in the presence of other reactive moieties is a common challenge. Carbonyl groups, present in aldehydes and ketones, are highly reactive towards nucleophiles and reducing agents. To prevent undesired side reactions, a carbonyl group can be temporarily masked with a protecting group.[1][2]

This compound, also known as valeraldehyde diethyl acetal, serves as a reliable protecting group for carbonyl functionalities.[3] The resulting diethyl acetal is stable under neutral to strongly basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.[1][4] The carbonyl group can be readily regenerated by acid-catalyzed hydrolysis.[5]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₀O₂ |

| Molecular Weight | 160.25 g/mol [3] |

| Boiling Point | 163.0 °C at 760 mmHg[1] |

| Synonyms | Pentanal diethyl acetal, Valeraldehyde diethyl acetal[3] |

| CAS Number | 3658-79-5[6] |

Principles of Protection and Deprotection

The protection of a carbonyl group with this compound involves the formation of a diethyl acetal. This reaction is typically acid-catalyzed and is reversible. The equilibrium is driven towards the acetal by removing the water formed during the reaction.[7]

Conversely, the deprotection is achieved by treating the acetal with aqueous acid, which hydrolyzes it back to the original carbonyl compound and ethanol.[5]

Stability

The diethyl acetal protecting group is generally stable under the following conditions:

-

Basic conditions: Stable to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).[1][4]

-

Nucleophilic conditions: Unreactive towards most nucleophiles.

-

Reductive conditions: Stable to common hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1]

However, the acetal is labile under acidic conditions , especially in the presence of water.[5]

Experimental Protocols

Protection of a Carbonyl Group

This protocol describes a general procedure for the protection of an aldehyde or ketone as its diethyl acetal using ethanol and an acid catalyst.

Materials:

-

Aldehyde or ketone

-

Ethanol (anhydrous)

-

Triethyl orthoformate (optional, as a dehydrating agent)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), sulfuric acid)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Dean-Stark apparatus (optional, for water removal)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of the carbonyl compound (1.0 equiv) in the anhydrous solvent, add ethanol (≥ 2.0 equiv).

-

If using a dehydrating agent, add triethyl orthoformate (1.2 equiv).

-

Add a catalytic amount of the acid catalyst (e.g., 0.05 equiv of p-TSA).

-

If using a Dean-Stark apparatus with toluene, heat the mixture to reflux and collect the water azeotropically.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8][9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound derivative.

-

Purify the product by distillation or column chromatography on silica gel if necessary.

Quantitative Data for Acetal Formation (Representative Examples):

While specific data for this compound is limited in readily available literature, the following table provides representative yields for diethyl acetal formation from various aldehydes under typical acid-catalyzed conditions with ethanol.

| Carbonyl Substrate | Acid Catalyst | Reaction Conditions | Yield (%) |

| Benzaldehyde | p-TSA | Ethanol, Reflux, 4h | ~90 |

| Cyclohexanone | HCl | Ethanol, RT, 6h | ~85 |

| Heptanal | Amberlyst-15 | Ethanol, 50°C, 2h | >95 |

Deprotection of a Diethyl Acetal

This protocol outlines the general procedure for the acid-catalyzed hydrolysis of a diethyl acetal to regenerate the parent carbonyl compound.

Materials:

-

Diethyl acetal

-

Solvent (e.g., acetone, tetrahydrofuran (THF))

-

Aqueous acid (e.g., 1M HCl, acetic acid/water)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-